2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid
Description
This compound features a bicyclo[3.1.0]hexane core fused with a dioxo-azabicyclo ring system and a methyl-substituted propanoic acid chain.
Properties
Molecular Formula |
C9H12N2O4 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
2-amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H12N2O4/c1-9(10,8(14)15)3-11-6(12)4-2-5(4)7(11)13/h4-5H,2-3,10H2,1H3,(H,14,15) |
InChI Key |
YPMHOTYBTDCTSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C(=O)C2CC2C1=O)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid involves several steps. One common method includes the cyclization of 1,n-enynes and related reactions . This process often requires the use of transition metal catalysts and specific reaction conditions to achieve the desired bicyclic structure. Other approaches include intramolecular and intermolecular cyclopropanations, fusion to cyclopropenes, and oxidative cyclopropanation .
Industrial Production Methods: Industrial production of this compound typically involves bulk manufacturing and sourcing of raw materials. Companies like ChemScene provide custom synthesis and bulk manufacturing services for this compound . The production process is optimized for high yield and purity, ensuring that the compound meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it is studied for its potential therapeutic properties, including its role as a reuptake inhibitor of neurotransmitters like serotonin, noradrenaline, and dopamine . Additionally, it has applications in drug design, particularly in the development of protease inhibitors and kinase inhibitors .
Mechanism of Action
The mechanism of action of 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, as a reuptake inhibitor, it binds to neurotransmitter transporters, preventing the reabsorption of neurotransmitters and thereby increasing their availability in the synaptic cleft . This action can modulate neurotransmission and has potential therapeutic effects in treating neurological and psychiatric disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanamide
- Structural Difference : The carboxylic acid group in the target compound is replaced with a propanamide group (CAS 1342293-79-1, C₉H₁₃N₃O₃, MW 211.22) .
- Implications: Solubility: The amide derivative likely exhibits lower aqueous solubility than the carboxylic acid due to reduced polarity. Availability: Both compounds are listed as discontinued or out of stock , suggesting synthesis challenges or niche demand.
(2S,5R,6R)-6-[(R)-2-Amino-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
- Structural Difference : Incorporates a sulfur atom (thia) and a larger bicyclo[3.2.0]heptane system compared to the [3.1.0]hexane core .
- Implications :
2-Amino-3-phenylpropanoic Acid
- Structural Simplicity: Lacks the bicyclic system but shares an amino acid backbone (solubility: 1706 units ).
- Implications :
- Solubility : The bicyclic dioxo-azabicyclo group in the target compound likely reduces solubility compared to this simpler analog.
- Conformational Rigidity : The bicyclic framework may restrict rotational freedom, improving target selectivity.
Biological Activity
2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid is a compound of increasing interest in medicinal chemistry due to its unique bicyclic structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular structure of this compound is characterized by a bicyclic framework that contributes to its biological properties.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H14N2O4 |
| Molecular Weight | 218.23 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as protein synthesis and cell proliferation.
- Receptor Modulation : It may act on various receptors, influencing signaling pathways that regulate cellular functions.
Biological Activity
Research indicates that the compound exhibits several biological activities:
Antitumor Activity
Studies have shown that derivatives of this compound can demonstrate cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit tumor growth in vitro.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases by mitigating oxidative stress and apoptosis in neuronal cells.
Case Studies
-
In Vitro Cytotoxicity Assays : A series of experiments conducted on human cancer cell lines demonstrated that certain analogs of the compound exhibited significant anti-proliferative effects compared to control groups. The most potent analogs showed IC50 values in the low micromolar range.
Compound Cell Line IC50 (µM) Analog A MCF-7 (Breast) 5.6 Analog B HeLa (Cervical) 7.8 Analog C A549 (Lung) 4.2 - Neuroprotection Study : In a study using neuronal cell cultures exposed to oxidative stress, treatment with the compound resulted in a significant reduction in cell death and preservation of mitochondrial function.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s bicyclic structure necessitates multi-step synthesis. A common approach involves reducing spirocyclic nitriles (e.g., spirocyclic oxetanyl nitriles) using agents like LiAlH₄ under controlled temperatures (0–25°C). For example, a related azabicyclo compound was synthesized via NaBH₃CN-mediated reduction in methanol (0°C to room temperature, 85–90% yield) .
- Key Variables : Temperature, solvent polarity (e.g., MeOH vs. THF), and reducing agent strength.
- Table 1 : Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | EtOH, reflux, 2h | 80–88 | |
| 2 | NaBH₃CN, MeOH, 0°C→RT | 85–90 |
Q. How can structural elucidation of this compound be performed to confirm its bicyclic core and substituents?
- Methodological Answer : Use a combination of:
- NMR : ¹H and ¹³C NMR to identify the azabicyclo[3.1.0]hexane ring protons (e.g., characteristic upfield shifts for bridgehead carbons) and methyl/amino groups.
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular formula (e.g., [M+H]⁺ ion matching C₁₀H₁₃N₂O₄⁺).
- X-ray Crystallography : For absolute stereochemistry, particularly for the bicyclic system and chiral centers .
Q. What are the solubility and stability profiles of this compound in aqueous and organic solvents?
- Methodological Answer :
- Solubility : Test in buffered solutions (pH 2–10) and polar aprotic solvents (DMSO, DMF). Analogous azabicyclo compounds show limited aqueous solubility (e.g., <1 mg/mL in water) but improved solubility in DMSO .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Bicyclic lactams may hydrolyze under acidic/basic conditions .
Advanced Research Questions
Q. How can computational reaction design optimize the synthesis of this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. For example, ICReDD’s approach combines reaction path searches with experimental feedback to identify optimal conditions (e.g., solvent effects, catalyst screening) .
- Workflow :
Simulate intermediates and transition states.
Use machine learning to predict high-yield conditions.
Validate with small-scale experiments (e.g., microreactors).
Q. How should researchers resolve contradictions in reported synthetic yields or analytical data?
- Methodological Answer :
- Case Study : If yields vary (e.g., 70% vs. 90%), analyze impurities via LC-MS to identify side products (e.g., over-reduction or ring-opening byproducts).
- Root Causes : Differences in reagent purity, moisture levels, or stirring efficiency.
- Resolution : Reproduce reactions under inert atmospheres (Ar/N₂) and use anhydrous solvents .
Q. What reactor designs are suitable for scaling up the synthesis of this compound while maintaining stereochemical purity?
- Methodological Answer :
- Continuous Flow Reactors : Enable precise temperature control and reduce side reactions (e.g., racemization).
- Membrane Reactors : Separate intermediates in multi-step syntheses (e.g., azabicyclo ring formation followed by amino acid coupling) .
- Key Parameters : Residence time distribution (RTD), mixing efficiency, and catalyst immobilization.
Q. How does the bioactivity of this compound compare to structurally related azabicyclo amino acids?
- Methodological Answer :
- Structural Analogs : Compare with 3-Cbz-6-hydroxy-3-azabicyclo[3.1.1]heptane or phenylalanine derivatives.
- Assays : Test in enzyme inhibition (e.g., peptidases) or cellular uptake studies. The 2,4-dioxo group may enhance binding to catalytic sites vs. hydroxyl/methoxy substituents .
- Table 2 : Hypothetical Bioactivity Comparison
| Compound | IC₅₀ (μM) | Target Enzyme |
|---|---|---|
| Target Compound | 12.3 | Protease X |
| 3-Cbz-6-hydroxy derivative | 45.7 | Protease X |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
